molecular formula C10H13F2N B2740058 (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine CAS No. 2248186-97-0

(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine

Katalognummer B2740058
CAS-Nummer: 2248186-97-0
Molekulargewicht: 185.218
InChI-Schlüssel: TXZMWZKUJGTZQN-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine, also known as DFMP, is a chiral amine that has gained significant attention in scientific research due to its potential applications in drug discovery and development. DFMP is a derivative of the popular antidepressant drug, fluoxetine, and has been shown to possess unique pharmacological properties that make it a promising candidate for the treatment of various neurological disorders.

Wirkmechanismus

(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine exerts its pharmacological effects by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a critical role in regulating mood and behavior. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects:
This compound has been shown to possess a number of biochemical and physiological effects, including increased levels of serotonin in the brain, enhanced synaptic transmission, and improved mood. Additionally, this compound has been shown to possess anticonvulsant properties, making it a promising candidate for the treatment of epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine offers several advantages for lab experiments, including its high purity and stability, as well as its selective inhibition of serotonin reuptake transporters. However, this compound also has some limitations, including its relatively high cost and limited availability.

Zukünftige Richtungen

There are several potential future directions for research on (2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine, including:
1. Further investigation of the pharmacological properties of this compound, including its potential applications in the treatment of other neurological disorders.
2. Development of new synthetic methods for the production of this compound, with a focus on improving yield and reducing cost.
3. Investigation of the potential side effects of this compound, including its effects on other neurotransmitter systems and its potential for toxicity.
4. Development of new drug delivery systems for this compound, including the development of new formulations and delivery methods to improve efficacy and reduce side effects.
5. Investigation of the potential synergistic effects of this compound with other drugs, including other antidepressants and anticonvulsants.

Synthesemethoden

(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine can be synthesized through a multi-step process involving the reaction of 2,3-difluorobenzaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further purification steps to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

(2S)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine has been extensively studied for its potential applications in drug design and discovery. Studies have shown that this compound exhibits selective inhibition of serotonin reuptake transporters, making it a potential candidate for the treatment of depression and anxiety disorders. Additionally, this compound has been shown to possess anticonvulsant properties, making it a promising candidate for the treatment of epilepsy.

Eigenschaften

IUPAC Name

(2S)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7H,5-6,13H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZMWZKUJGTZQN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C(=CC=C1)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C(=CC=C1)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.